3,3'-(piperazine-1,4-diyldicarbonyl)bis(6-chloro-N,N-diethylbenzenesulfonamide)
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Overview
Description
2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, sulfonamide, and piperazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base.
Chlorination: The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution reactions: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in this compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its complex structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE: This compound itself.
Other sulfonamide derivatives: Compounds with similar sulfonamide functional groups but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
The uniqueness of 2-CHLORO-5-{4-[4-CHLORO-3-(DIETHYLSULFAMOYL)BENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H34Cl2N4O6S2 |
---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
2-chloro-5-[4-[4-chloro-3-(diethylsulfamoyl)benzoyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C26H34Cl2N4O6S2/c1-5-31(6-2)39(35,36)23-17-19(9-11-21(23)27)25(33)29-13-15-30(16-14-29)26(34)20-10-12-22(28)24(18-20)40(37,38)32(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI Key |
GFOGUTWCEAVRSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(CC)CC)Cl |
Origin of Product |
United States |
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